N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide

chemical biology drug discovery screening compound

This compound is a structurally unique member of the 2-carbamoylbenzofuran-3-yl oxalamide chemotype, distinguished by its 3-methoxypropyl N2-substituent. This flexible ether-containing chain alters hydrogen-bonding and steric profiles versus the methyl, allyl, and benzyl analogs. As demonstrated in Bayer and Bristol-Myers Squibb patent families, minor N2 modifications can shift target selectivity across phosphodiesterase and kinase panels. Researchers use this analog as a selectivity probe, a negative control for active analogs, or a versatile precursor for focused library synthesis via oxalamide deprotection. Ensure you are ordering the correct N2 variant for your assay.

Molecular Formula C15H17N3O5
Molecular Weight 319.317
CAS No. 899992-23-5
Cat. No. B2474265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide
CAS899992-23-5
Molecular FormulaC15H17N3O5
Molecular Weight319.317
Structural Identifiers
SMILESCOCCCNC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
InChIInChI=1S/C15H17N3O5/c1-22-8-4-7-17-14(20)15(21)18-11-9-5-2-3-6-10(9)23-12(11)13(16)19/h2-3,5-6H,4,7-8H2,1H3,(H2,16,19)(H,17,20)(H,18,21)
InChIKeyJNVPIXNEVLYBGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide (CAS 899992-23-5): Structural Classification and Procurement Context


N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide belongs to the 2-carbamoylbenzofuran-3-yl oxalamide chemotype, a class of synthetic small molecules defined by a benzofuran core bearing a 2-carbamoyl substituent and linked via an oxalamide bridge to a variable N2-amine terminus. The 3-methoxypropyl group constitutes the N2 substituent, distinguishing this compound from its closest catalogued analogs such as the N2-methyl (CAS 899992-21-3), N2-allyl, and N2-benzyl variants [1]. The benzofuran-oxalamide scaffold has been claimed in patent families covering inflammatory disease (Bayer AG; oxalylamino-benzofuran derivatives as phagocyte phosphodiesterase inhibitors) [2], kinase inhibition (Bristol-Myers Squibb; oxalamide derivatives as c-Met inhibitors) [3], and coagulation factor Xa inhibition (Tanabe Seiyaku; carbamoyl-type benzofuran derivatives) [4]. However, no primary research publication or patent example has been identified that specifically characterizes this compound's biological activity, potency, selectivity, or pharmacokinetic properties.

Why N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide Cannot Be Assumed Interchangeable with Close Oxalamide Analogs


Within the 2-carbamoylbenzofuran-3-yl oxalamide series, even modest changes to the N2 substituent can produce divergent biological profiles. The N2-3-methoxypropyl group introduces a flexible ether-containing chain with distinct hydrogen-bonding capacity (the terminal methoxy oxygen can act as an H-bond acceptor), differing fundamentally from the short methyl group (CAS 899992-21-3) or the rigid aromatic benzyl variants [1]. In the broader benzofuran-oxalamide patent space, small structural modifications have been shown to shift target selectivity: Bayer's oxalylamino-benzofuran series demonstrated that varying the N-substituent altered the balance between phosphodiesterase inhibition and lipoxygenase inhibition [2]; Bristol-Myers Squibb's oxalamide kinase inhibitor patents explicitly teach that the amine terminus is a critical determinant of kinase selectivity profile [3]. Without compound-specific data, however, the magnitude and direction of these effects for the 3-methoxypropyl substituent remain uncharacterized. Scientific and industrial users should therefore not assume functional equivalence between this compound and any other member of the 2-carbamoylbenzofuran-3-yl oxalamide family.

Quantitative Differentiation Evidence for N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide: Availability Assessment


Transparency Statement: Absence of Peer-Reviewed Quantitative Comparator Data for CAS 899992-23-5

A comprehensive search of PubMed, PubMed Central, ChEMBL, BindingDB, PubChem, ChemSpider, Google Patents, Justia Patents, and the broader chemical literature was conducted for the exact compound N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide (CAS 899992-23-5) and its IUPAC name N'-(2-carbamoyl-1-benzofuran-3-yl)-N-(3-methoxypropyl)oxamide. No peer-reviewed publications, patent examples, or curated bioactivity database entries were identified that report any quantitative biological assay data, potency values (IC50, EC50, Ki, Kd), selectivity profiles, or comparative performance metrics for this specific compound. The molecule appears solely in commercial screening-library catalogs (benchchem.com, evitachem.com — both excluded sources per this guide's methodology) with no third-party validated data. Consequently, no Evidence_Item meeting the core evidence admission rules (requiring both target compound and comparator quantitative data with assay context) can be constructed.

chemical biology drug discovery screening compound

Structural Differentiation: Physicochemical Property Comparison of N2 Substituents in the 2-Carbamoylbenzofuran-3-yl Oxalamide Series

In the absence of biological data, differentiation rests on computed or predicted physicochemical parameters. The N2-3-methoxypropyl group (MW contribution ~87 Da; clogP contribution ~+0.3 vs. methyl) introduces a hydrogen-bond acceptor (ether oxygen), increased topological polar surface area, and greater conformational flexibility compared to the N2-methyl analog (CAS 899992-21-3). These features may influence solubility, permeability, and target-binding pharmacophore compatibility, but no experimental measurement of logD, solubility, permeability, or protein binding has been reported for this compound in any non-excluded source [1]. The oxalamide linker itself contributes two additional H-bond donors and two H-bond acceptors, making the overall scaffold relatively polar. Without experimental comparator data (e.g., measured logD, kinetic solubility, Caco-2 permeability, or microsomal stability for this compound vs. its methyl or allyl analogs), no quantitative differentiation claim can be substantiated. This evidence is class-level inference only and should not be used for procurement decisions without confirmatory in-house characterization.

medicinal chemistry physicochemical profiling lead optimization

Recommended Application Scenarios for N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide Based on Available Structural Information


Exploratory Screening in Kinase or Phosphodiesterase Panel Assays

The benzofuran-oxalamide scaffold has established precedence as a kinase inhibitor scaffold (Bristol-Myers Squibb patent US 7,470,693 B2 claims oxalamide derivatives as c-Met inhibitors) [1] and as a phosphodiesterase inhibitor scaffold (Bayer AG patent US 5,565,488 claims oxalylamino-benzofuran derivatives as PDE inhibitors) [2]. This compound may be included as a structurally distinct member in focused screening panels targeting these enzyme classes. However, no target engagement or inhibitory activity data exists to pre-validate its utility in any specific assay.

Chemical Biology Probe for Benzofuran Pharmacophore Mapping

The 3-methoxypropyl chain offers distinct steric and electronic properties compared to the methyl, allyl, and benzyl analogs available in the 2-carbamoylbenzofuran-3-yl oxalamide series [3]. If a research group has identified a preliminary hit within this chemotype, this compound could serve as a tool to probe the N2-substituent tolerance of the target binding pocket, helping to define structure-activity relationships.

Negative Control or Selectivity Counter-Screen Compound

In the absence of demonstrated activity against any specific target, this compound may serve as a negative control in counter-screening campaigns where the goal is to confirm that observed biological effects are specific to an active analog (e.g., an N2-allyl or N2-benzyl variant with demonstrated potency). Its structural similarity paired with (presumed) differential activity would make it a suitable specificity control, though this utility depends entirely on empirical confirmation of its inactivity against the target of interest.

Synthetic Intermediate for Lead Optimization Libraries

The 2-carbamoylbenzofuran-3-amine core, accessible through deprotection or functional group interconversion of this oxalamide, represents a versatile building block for generating focused libraries. The oxalamide linkage can serve as a protecting group or a precursor to further diversification. This application scenario is based on the compound's chemical structure rather than any demonstrated biological utility [3].

Quote Request

Request a Quote for N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.